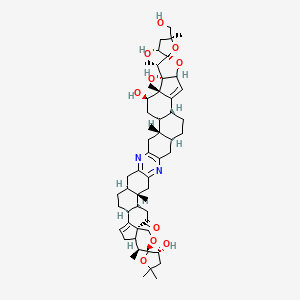

Cephalostatin 1

Description

Properties

CAS No. |

112088-56-9 |

|---|---|

Molecular Formula |

C54H74N2O10 |

Molecular Weight |

911.2 g/mol |

InChI |

InChI=1S/C54H74N2O10/c1-26-32-13-14-33-30-11-9-28-15-37-40(21-49(28,7)35(30)18-42(59)51(32,33)25-63-53(26)43(60)22-46(3,4)65-53)56-38-16-29-10-12-31-34(48(29,6)20-39(38)55-37)17-41(58)50(8)36(31)19-45-52(50,62)27(2)54(64-45)44(61)23-47(5,24-57)66-54/h14,19,26-32,34-35,41,43-45,57-58,60-62H,9-13,15-18,20-25H2,1-8H3/t26-,27-,28-,29-,30-,31+,32+,34-,35-,41+,43+,44+,45-,47-,48-,49-,50+,51+,52+,53+,54-/m0/s1 |

InChI Key |

HHBSFXFIMWLBAI-UVKBAIETSA-N |

SMILES |

CC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5C3CCC6C5(CC7=NC8=C(CC9(C(C8)CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)C)N=C7C6)C |

Isomeric SMILES |

C[C@H]1[C@H]2CC=C3C2(COC14[C@@H](CC(O4)(C)C)O)C(=O)C[C@H]5[C@H]3CC[C@@H]6[C@@]5(CC7=NC8=C(C[C@]9([C@H](C8)CC[C@@H]1[C@@H]9C[C@H]([C@]2(C1=C[C@H]1[C@@]2([C@@H](C2(O1)[C@@H](C[C@@](O2)(C)CO)O)C)O)C)O)C)N=C7C6)C |

Canonical SMILES |

CC1C2CC=C3C2(COC14C(CC(O4)(C)C)O)C(=O)CC5C3CCC6C5(CC7=NC8=C(CC9(C(C8)CCC1C9CC(C2(C1=CC1C2(C(C2(O1)C(CC(O2)(C)CO)O)C)O)C)O)C)N=C7C6)C |

Synonyms |

cephalostatin 1 cephalostatin I |

Origin of Product |

United States |

Foundational & Exploratory

Cephalostatin 1 discovery and isolation from Cephalodiscus gilchristi

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalostatin 1 is a remarkably potent bis-steroidal pyrazine alkaloid, first isolated from the marine hemichordate Cephalodiscus gilchristi.[1][2] Its exceptional cytotoxic activity against a wide range of cancer cell lines, with an average GI50 of 1.8 nM in the NCI-60 panel, has established it as a significant molecule in anticancer research.[3] However, its extreme scarcity, with yields as low as 10⁻⁷%, presents a formidable supply challenge that has largely precluded extensive clinical development and spurred significant efforts in total synthesis.[4][5] This guide provides a detailed overview of the original discovery, the bioassay-guided isolation protocol, key quantitative data, and the unique apoptotic signaling pathway induced by this complex natural product.

Discovery and Bioactivity

The discovery of this compound was the result of a large-scale screening program for antineoplastic agents from marine organisms led by Dr. G. R. Pettit and his group.[2] Initial methanol and water extracts of the marine tube worm Cephalodiscus gilchristi, collected from the Indian Ocean off the coast of Southeast Africa, showed confirmed activity against the murine P388 lymphocytic leukemia (PS system) cell line as early as 1974.[1] This promising bioactivity guided the subsequent, painstaking isolation efforts.

This compound exhibits a unique profile of cytotoxicity in the U.S. National Cancer Institute's (NCI) 60-cell line screen, suggesting a novel mechanism of action.[2] It is one of the most powerful cell growth inhibitors ever evaluated by the NCI.[6] Its potent activity has made it a benchmark molecule for understanding cancer cell death and a compelling, albeit challenging, therapeutic lead.

Isolation of this compound from Cephalodiscus gilchristi

The isolation of this compound is a complex, multi-step process characterized by the extremely low abundance of the target compound in the source organism. The protocol relies on bioassay-guided fractionation to track the active constituent through various extraction and chromatographic stages.

Collection of Source Organism

The process begins with the large-scale collection of the marine invertebrate Cephalodiscus gilchristi. The initial isolation efforts utilized substantial quantities of the organism, highlighting the first major bottleneck in its supply.

| Parameter | Value | Reference |

| Organism | Cephalodiscus gilchristi | [1] |

| Location | Indian Ocean (off Southeast Africa) | [1][7] |

| Collection Size (Wet Weight) | 166 kg (1981 collection) | [1][6] |

| 450 kg (1990 collection) | [6][7] |

Experimental Protocol: Extraction and Purification

The following protocol is a composite of the methods described in the primary literature for the bioassay-guided isolation of cephalostatins.

Step 1: Initial Extraction

-

The wet marine worm (166 kg) is extracted at ambient temperature with a mixture of methylene chloride and methanol.[1]

-

The resulting crude extract is concentrated under reduced pressure.[1]

Step 2: Solvent Partitioning

-

The concentrated residue is partitioned between methylene chloride and water.[1]

-

The bioactive methylene chloride fraction is retained and subjected to a further series of liquid-liquid partitions using a hexane-carbon tetrachloride-methylene chloride vs. methanol-water solvent system to afford active methylene chloride and carbon tetrachloride fractions.[1]

Step 3: Chromatographic Separation

-

The active fractions from the partitioning steps are combined for further purification.

-

A sequence of chromatographic techniques is employed, with each step guided by bioactivity testing (e.g., P388 murine leukemia cell line) to identify the fractions containing the target compound.[1]

Isolation Workflow Diagram

Caption: Bioassay-guided isolation workflow for this compound.

Quantitative Data

The isolation process yields an exceptionally small amount of pure this compound, underscoring its classification as a rare natural product.

| Table 2: Isolation Yield and Physicochemical Properties of this compound | |

| Parameter | Value |

| Final Yield | ~2.3 x 10⁻⁷ % (from wet weight)[6] |

| Molecular Formula | C₅₄H₇₄N₂O₁₀[8] |

| Molecular Weight | 911.2 g/mol [8] |

| Monoisotopic Mass | 910.53434656 Da[8] |

| Appearance | Colorless Solid[1] |

| CAS Number | 112088-56-9[8] |

| Table 3: In Vitro Cytotoxicity of this compound | |

| Assay | Value |

| NCI-60 Cell Line Panel (Average GI₅₀) | 1.8 nM[3] |

| P388 Murine Leukemia (PS System ED₅₀) | ~10⁻⁹ µg/mL[1] |

Apoptotic Signaling Pathway

This compound induces apoptosis through a unique and atypical signaling cascade that distinguishes it from many conventional chemotherapeutic agents.[9][10] A key feature of this pathway is its ability to bypass certain common mechanisms of chemoresistance.

The mechanism is characterized by the induction of stress in the endoplasmic reticulum (ER) and the selective release of Smac/DIABLO from the mitochondria, but critically, without the release of cytochrome c.[2] This Smac/DIABLO release inhibits the action of Inhibitors of Apoptosis Proteins (IAPs). Concurrently, ER stress leads to the activation of caspase-4, which in turn contributes to the activation of caspase-9, a key executioner caspase.[2] This activation of caspase-9 occurs independently of the traditional apoptosome complex, which is typically formed in response to cytochrome c release.[2] This unusual pathway provides a powerful tool for studying novel mechanisms of apoptosis and may be effective in cancers that have developed resistance to apoptosis via the conventional mitochondrial pathway.[2]

Caption: Atypical apoptosis pathway induced by this compound.

Conclusion

This compound remains a molecule of profound interest to the cancer research and drug development communities. Its discovery from Cephalodiscus gilchristi is a testament to the value of natural product screening. The complex and low-yield isolation process, however, renders reliance on the natural source impractical for therapeutic development.[3][4] This supply issue has been the primary driver for the extensive research into its total synthesis. The elucidation of its unique apoptotic pathway continues to provide valuable insights into fundamental cancer biology and offers a blueprint for designing novel therapeutics that can overcome established chemoresistance mechanisms.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. The cephalostatin way of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. The Cephalostatins. 24. Isolation, Structure, and Cancer Cell Growth Inhibition of Cephalostatin 20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and structure of cephalostatins 10 and 11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C54H74N2O10 | CID 10328411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Biological activity and apoptotic signaling pathway of C11-functionalized this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. openaccessjournals.com [openaccessjournals.com]

Cephalostatin 1: A Technical Guide to its Marine Origins, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalostatin 1, a potent bis-steroidal pyrazine alkaloid, stands as one of the most powerful cancer cell growth inhibitors ever discovered.[1] Its unique mode of action, which circumvents common mechanisms of drug resistance, has made it a subject of intense research in the field of oncology. This technical guide provides an in-depth exploration of the natural source and marine origins of this compound, a detailed protocol for its isolation, a summary of yield data, and an elucidation of its unique apoptotic signaling pathway. The information is tailored for researchers, scientists, and drug development professionals engaged in the exploration of novel marine-derived therapeutic agents.

Natural Source and Marine Origins

This compound is a natural product isolated from the marine hemichordate Cephalodiscus gilchristi. This small, tube-dwelling, colonial animal is primarily found in the Indian Ocean, specifically off the southeastern coast of South Africa. The organism belongs to the class Pterobranchia and is not a worm in the traditional sense, but rather a member of the phylum Hemichordata, which is closely related to chordates. The discovery of this compound from this unique marine invertebrate has highlighted the vast, untapped potential of marine biodiversity as a source of novel pharmaceuticals.

Isolation and Purification of this compound

The isolation of this compound from Cephalodiscus gilchristi is a complex and challenging process due to the extremely low concentrations of the compound in the source organism. The primary methodology employed is bioassay-guided fractionation , a systematic process of separating components of a natural extract based on their biological activity.

Quantitative Data on Isolation Yields

The yields of this compound and its analogues from Cephalodiscus gilchristi are exceptionally low, underscoring the difficulty in obtaining substantial quantities for extensive research and clinical development. The following table summarizes the reported yields for various cephalostatins from the wet weight of the collected organism.

| Compound | Starting Material (Wet Weight) | Yield | Reference |

| This compound | Not specified in available abstracts | Not specified in available abstracts | Pettit et al., 1988 |

| Cephalostatin 5 | 166 kg | 3.1 x 10-5 % | Pettit et al., 1989 |

| Cephalostatin 20 | 166 kg (1981) & 450 kg (1990) | 1.0 x 10-7 % | Pettit et al., 2015[2] |

Note: The specific yield for this compound from the original 1988 publication by Pettit et al. is not available in the accessed abstracts. The provided data for related compounds illustrates the typical low abundance.

Experimental Protocol: Bioassay-Guided Fractionation

The following is a generalized protocol for the isolation of this compound from Cephalodiscus gilchristi, based on the methodologies described in the work of Pettit and colleagues. The process relies on monitoring the cytotoxic activity of the fractions against cancer cell lines (e.g., P388 murine lymphocytic leukemia) to guide the separation process.

Step 1: Collection and Initial Extraction

-

Collect specimens of Cephalodiscus gilchristi from their marine habitat.

-

Freeze the collected organisms immediately to preserve the chemical integrity of the constituents.

-

Perform a large-scale solvent extraction of the thawed and ground organism. A common solvent system is a mixture of methylene chloride and methanol.

Step 2: Solvent Partitioning

-

Concentrate the initial crude extract under reduced pressure.

-

Subject the concentrated extract to a series of solvent-solvent partitions to separate compounds based on their polarity. A typical sequence might involve partitioning between hexane, carbon tetrachloride, methylene chloride, and water.

-

Test the resulting fractions for cytotoxic activity. The active fraction(s) are carried forward to the next stage.

Step 3: Chromatographic Separation

-

The bioactive fraction is subjected to multiple rounds of column chromatography.

-

Sephadex LH-20 chromatography is often used for initial size-exclusion and partition chromatography.

-

Silica gel chromatography is employed for further separation based on polarity, often using a gradient of solvents such as hexane, ethyl acetate, and methanol.

-

High-Performance Liquid Chromatography (HPLC) , particularly reverse-phase HPLC, is used for the final purification of the active compounds.

-

At each stage of chromatography, the collected fractions are tested for their bioactivity to identify those containing the compound of interest.

Step 4: Structure Elucidation

-

The structure of the purified, active compound (this compound) is determined using a combination of spectroscopic techniques, including:

-

High-Resolution Mass Spectrometry (HRMS)

-

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy

-

X-ray crystallography

-

Visualizing the Isolation Workflow

The following diagram illustrates the key stages of the bioassay-guided fractionation process for the isolation of this compound.

Caption: Bioassay-guided fractionation workflow for this compound.

Mechanism of Action: A Unique Apoptotic Pathway

This compound induces apoptosis in cancer cells through a novel and atypical signaling pathway that is distinct from many conventional chemotherapeutic agents. This unique mechanism is of particular interest as it may be effective in cancer cells that have developed resistance to standard apoptosis-inducing drugs.

The key features of the this compound-induced apoptotic pathway are:

-

Induction of Endoplasmic Reticulum (ER) Stress: this compound is believed to initiate apoptosis by inducing stress in the endoplasmic reticulum.

-

Selective Release of Smac/DIABLO: A critical event in this pathway is the selective release of the pro-apoptotic protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI) from the mitochondria into the cytoplasm.

-

Absence of Cytochrome c Release: Notably, the release of Smac/DIABLO occurs without the concomitant release of cytochrome c, a hallmark of the intrinsic apoptotic pathway triggered by many other agents.

-

Caspase Activation: The released Smac/DIABLO promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby allowing for the activation of caspases.

-

Involvement of Caspase-9 and Caspase-4: The pathway involves the activation of caspase-9, the initiator caspase typically associated with the intrinsic pathway, but through a non-classical, apoptosome-independent mechanism. Caspase-4, an ER stress-associated caspase, is also implicated in this process.

-

Execution of Apoptosis: The activation of these caspases leads to the cleavage of downstream effector caspases (e.g., caspase-3), ultimately resulting in the biochemical and morphological hallmarks of apoptosis, including DNA fragmentation and cell death.

Visualizing the this compound-Induced Apoptotic Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound.

References

Unraveling the Enigmatic Mechanism of Cephalostatin 1: A Technical Guide to its Anti-Cancer Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalostatin 1, a bis-steroidal pyrazine isolated from the marine tube worm Cephalodiscus gilchristi, stands as one of the most potent anti-proliferative compounds ever discovered. Its exceptional cytotoxicity against a broad spectrum of cancer cell lines, often at nanomolar to picomolar concentrations, has garnered significant interest within the oncology and drug discovery communities.[1][2] However, its complex structure and limited natural availability have posed considerable challenges to its clinical development.[2] This guide provides an in-depth technical overview of the unique mechanism of action of this compound in cancer cells, focusing on its distinct method of inducing apoptosis, the signaling pathways it modulates, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: An Atypical Apoptotic Pathway

This compound induces a novel, receptor-independent apoptotic pathway that deviates significantly from classical apoptosis models.[3][4] The hallmark of this pathway is the selective release of the pro-apoptotic mitochondrial protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI) into the cytosol, a critical event that occurs without the concomitant release of cytochrome c.[3][4][5] This selective release is a key feature that distinguishes this compound's mechanism from many conventional chemotherapeutic agents.

Despite the absence of cytochrome c release and the subsequent non-formation of the apoptosome complex, apoptosis induced by this compound is dependent on the activation of caspase-9.[4][6] This suggests a non-canonical, apoptosome-independent mechanism for caspase-9 activation, a process initiated by upstream signaling events triggered by this compound.

Signaling Pathways Modulated by this compound

The atypical apoptosis induced by this compound is orchestrated through a cascade of signaling events originating from the endoplasmic reticulum (ER) and converging on the mitochondria.

Endoplasmic Reticulum Stress

This compound treatment rapidly induces an ER stress response in cancer cells. This is characterized by the phosphorylation of the eukaryotic initiation factor-2 alpha subunit (eIF2α) and the increased expression of the ER chaperone protein BiP (Binding immunoglobulin protein) and the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[7] A key event in this ER stress response is the activation of the ER-resident caspase-4.[4][7]

Apoptosome-Independent Caspase Activation Cascade

The activation of caspase-4 is a critical upstream event in the this compound-induced apoptotic cascade. Activated caspase-4, in turn, is responsible for the activation of caspase-9 through a mechanism that is not yet fully elucidated but is known to be independent of the apoptosome.[4][6] Once activated, caspase-9 proceeds to activate the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[8]

Mitochondrial Events

This compound directly impacts mitochondrial integrity. It has been shown to dissipate the mitochondrial membrane potential and induce significant ultrastructural changes, including an increase in the density of the mitochondrial matrix.[3][5] Crucially, this mitochondrial perturbation leads to the selective release of Smac/DIABLO.[3][5] The released Smac/DIABLO then contributes to the apoptotic process by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby allowing for the unimpeded activity of caspases.

The anti-apoptotic protein Bcl-xL has been shown to delay both the release of Smac/DIABLO and the onset of apoptosis, indicating that the Bcl-2 family of proteins plays a regulatory role in this unique cell death pathway.[3][9]

Data Presentation

Cytotoxicity of this compound

This compound exhibits potent cytotoxic activity against a wide range of cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values from the National Cancer Institute's 60-cell line screen (NCI-60).

| Cell Line | Cancer Type | GI50 (M) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 1.26 x 10⁻⁹ |

| HL-60(TB) | Leukemia | 1.58 x 10⁻⁹ |

| K-562 | Leukemia | 2.00 x 10⁻⁹ |

| MOLT-4 | Leukemia | 1.58 x 10⁻⁹ |

| RPMI-8226 | Leukemia | 2.51 x 10⁻⁹ |

| SR | Leukemia | 1.58 x 10⁻⁹ |

| NSCLC | ||

| A549/ATCC | Non-Small Cell Lung | 3.16 x 10⁻⁹ |

| EKVX | Non-Small Cell Lung | 2.51 x 10⁻⁹ |

| HOP-62 | Non-Small Cell Lung | 3.98 x 10⁻⁹ |

| HOP-92 | Non-Small Cell Lung | 3.16 x 10⁻⁹ |

| NCI-H226 | Non-Small Cell Lung | 3.16 x 10⁻⁹ |

| NCI-H23 | Non-Small Cell Lung | 3.98 x 10⁻⁹ |

| NCI-H322M | Non-Small Cell Lung | 3.16 x 10⁻⁹ |

| NCI-H460 | Non-Small Cell Lung | 2.51 x 10⁻⁹ |

| NCI-H522 | Non-Small Cell Lung | 3.98 x 10⁻⁹ |

| Colon | ||

| COLO 205 | Colon Cancer | 2.51 x 10⁻⁹ |

| HCC-2998 | Colon Cancer | 3.16 x 10⁻⁹ |

| HCT-116 | Colon Cancer | 2.51 x 10⁻⁹ |

| HCT-15 | Colon Cancer | 3.98 x 10⁻⁹ |

| HT29 | Colon Cancer | 3.16 x 10⁻⁹ |

| KM12 | Colon Cancer | 2.51 x 10⁻⁹ |

| SW-620 | Colon Cancer | 2.51 x 10⁻⁹ |

| CNS | ||

| SF-268 | CNS Cancer | 3.16 x 10⁻⁹ |

| SF-295 | CNS Cancer | 3.16 x 10⁻⁹ |

| SF-539 | CNS Cancer | 3.98 x 10⁻⁹ |

| SNB-19 | CNS Cancer | 3.16 x 10⁻⁹ |

| SNB-75 | CNS Cancer | 3.98 x 10⁻⁹ |

| U251 | CNS Cancer | 3.16 x 10⁻⁹ |

| Melanoma | ||

| LOX IMVI | Melanoma | 3.16 x 10⁻⁹ |

| MALME-3M | Melanoma | 3.98 x 10⁻⁹ |

| M14 | Melanoma | 3.16 x 10⁻⁹ |

| SK-MEL-2 | Melanoma | 3.16 x 10⁻⁹ |

| SK-MEL-28 | Melanoma | 3.98 x 10⁻⁹ |

| SK-MEL-5 | Melanoma | 3.16 x 10⁻⁹ |

| UACC-257 | Melanoma | 3.98 x 10⁻⁹ |

| UACC-62 | Melanoma | 3.16 x 10⁻⁹ |

| Ovarian | ||

| IGROV1 | Ovarian Cancer | 3.16 x 10⁻⁹ |

| OVCAR-3 | Ovarian Cancer | 3.98 x 10⁻⁹ |

| OVCAR-4 | Ovarian Cancer | 3.16 x 10⁻⁹ |

| OVCAR-5 | Ovarian Cancer | 3.98 x 10⁻⁹ |

| OVCAR-8 | Ovarian Cancer | 3.16 x 10⁻⁹ |

| SK-OV-3 | Ovarian Cancer | 5.01 x 10⁻⁹ |

| Renal | ||

| 786-0 | Renal Cancer | 3.16 x 10⁻⁹ |

| A498 | Renal Cancer | 3.98 x 10⁻⁹ |

| ACHN | Renal Cancer | 3.16 x 10⁻⁹ |

| CAKI-1 | Renal Cancer | 3.98 x 10⁻⁹ |

| RXF 393 | Renal Cancer | 3.16 x 10⁻⁹ |

| SN12C | Renal Cancer | 3.16 x 10⁻⁹ |

| TK-10 | Renal Cancer | 3.98 x 10⁻⁹ |

| UO-31 | Renal Cancer | 3.16 x 10⁻⁹ |

| Prostate | ||

| PC-3 | Prostate Cancer | 3.98 x 10⁻⁹ |

| DU-145 | Prostate Cancer | 3.16 x 10⁻⁹ |

| Breast | ||

| MCF7 | Breast Cancer | 3.98 x 10⁻⁹ |

| MDA-MB-231 | Breast Cancer | 3.16 x 10⁻⁹ |

| HS 578T | Breast Cancer | 3.98 x 10⁻⁹ |

| BT-549 | Breast Cancer | 3.16 x 10⁻⁹ |

| T-47D | Breast Cancer | 3.98 x 10⁻⁹ |

| MDA-MB-468 | Breast Cancer | 3.16 x 10⁻⁹ |

Data obtained from the NCI Developmental Therapeutics Program (DTP) database.[10][11][12][13]

Cytotoxicity of this compound Analogues

The limited availability of this compound has spurred the synthesis and evaluation of analogues. The following table presents the 50% growth inhibition (GI50) values for two C11-functionalized analogues.

| Compound | Cancer Cell Line | GI50 (µM) |

| CA5 | K-562 (Leukemia) | 0.8 ± 0.1 |

| MCF-7 (Breast) | 1.2 ± 0.2 | |

| DU-145 (Prostate) | 1.0 ± 0.1 | |

| CA6 | K-562 (Leukemia) | 1.5 ± 0.3 |

| MCF-7 (Breast) | 2.1 ± 0.4 | |

| DU-145 (Prostate) | 1.8 ± 0.2 |

Data from Tahtamouni et al. (2020)[10][14]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines: Jurkat T-lymphoblastoid cells are frequently used for apoptosis studies with this compound.[15] Other cell lines such as K-562 (leukemia), MCF-7 (breast cancer), and DU-145 (prostate cancer) have also been utilized.

-

Culture Conditions: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin and streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: this compound is dissolved in DMSO to prepare a stock solution and then diluted in culture medium to the desired final concentration for treating the cells. Control cells are treated with an equivalent amount of DMSO.

Analysis of Apoptosis by Flow Cytometry

-

Principle: This method quantifies the percentage of apoptotic cells by measuring DNA content. Apoptotic cells have a sub-G1 DNA content due to the fragmentation of their DNA.

-

Procedure:

-

Harvest cells after treatment with this compound for the indicated times.

-

Wash cells with PBS and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cells by flow cytometry. The percentage of cells in the sub-G1 peak represents the apoptotic cell population.[9]

-

Western Blot Analysis for Protein Expression and Release

-

Principle: This technique is used to detect specific proteins in a sample and to determine their subcellular localization (e.g., release from mitochondria to the cytosol).

-

Subcellular Fractionation (for Smac/DIABLO and Cytochrome c Release):

-

Harvest and wash cells.

-

Resuspend the cell pellet in a digitonin-based permeabilization buffer to selectively permeabilize the plasma membrane.

-

Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

-

Protein Analysis:

-

Lyse cells or subcellular fractions in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Smac/DIABLO, cytochrome c, phospho-eIF2α, caspase-4, β-actin as a loading control).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][3]

-

Caspase Activity Assay

-

Principle: This assay measures the activity of specific caspases using a colorimetric or fluorometric substrate. The substrate is a peptide that is specifically cleaved by the caspase of interest, releasing a chromophore or fluorophore.

-

Procedure:

-

Lyse treated cells to release the cellular contents, including caspases.

-

Incubate the cell lysate with a specific colorimetric (e.g., Ac-DEVD-pNA for caspase-3) or fluorometric substrate.

-

Measure the absorbance or fluorescence using a microplate reader. The increase in signal is proportional to the caspase activity.[16][17]

-

Clonogenic Assay

-

Principle: This assay assesses the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent.

-

Procedure:

-

Treat cells with various concentrations of this compound for a defined period.

-

Plate a known number of viable cells into fresh culture dishes.

-

Allow the cells to grow for 1-3 weeks until visible colonies are formed.

-

Fix and stain the colonies with crystal violet.

-

Count the number of colonies (typically defined as a cluster of at least 50 cells). The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of colonies formed in the control group, corrected for the plating efficiency.[7][18][19]

-

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound signaling pathway in cancer cells.

Experimental Workflow for Investigating this compound's Mechanism

Caption: Experimental workflow for this compound mechanism studies.

Conclusion

This compound is a remarkably potent anti-cancer agent that operates through a unique and complex mechanism of action. Its ability to induce apoptosis via an ER stress-mediated, apoptosome-independent pathway that relies on the selective release of Smac/DIABLO highlights its potential to overcome resistance mechanisms that plague conventional chemotherapies. The detailed understanding of its signaling pathways and the robust experimental methodologies developed to study them provide a solid foundation for the future design and development of novel anti-cancer therapeutics. Further research into synthetic analogues with improved accessibility and similar or enhanced potency is a promising avenue to translate the extraordinary potential of this marine natural product into clinical applications.

References

- 1. Basal Levels of eIF2α Phosphorylation Determine Cellular Antioxidant Status by Regulating ATF4 and xCT Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cephalostatins 22. Synthesis of Bis-steroidal Pyrazine Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound selectively triggers the release of Smac/DIABLO and subsequent apoptosis that is characterized by an increased density of the mitochondrial matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cephalostatin way of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 6. Role of Smac in cephalostatin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 10. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dctd.cancer.gov [dctd.cancer.gov]

- 12. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]

- 13. Data - NCI [dctd.cancer.gov]

- 14. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 15. Apoptosis induced in Jurkat cells by several agents is preceded by intracellular acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol to purify recombinant inflammatory caspases and assess their catalytic activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. Clonogenic assay - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

The Unraveling of a Marine Marvel: A Technical Guide to the Structure Elucidation and Stereochemistry of Cephalostatin 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalostatin 1, a potent bis-steroidal pyrazine alkaloid, stands as a landmark molecule in marine natural products chemistry. Isolated from the marine hemichordate Cephalodiscus gilchristi, it exhibits extraordinary cytotoxic activity against a range of cancer cell lines, making it a compelling target for synthetic chemists and a subject of intense biological investigation. Its complex, highly oxygenated, and stereochemically rich structure presented a formidable challenge to chemists. This technical guide provides an in-depth exploration of the pivotal experiments and analytical techniques that were instrumental in the complete structure elucidation and stereochemical assignment of this remarkable molecule.

Core Structure and Initial Characterization

The initial investigation into the structure of this compound was pioneered by the research group of G.R. Pettit. Through a meticulous series of experiments, they established its molecular formula as C₅₄H₇₄N₂O₁₀. The presence of a pyrazine core linking two steroidal hemispheres was a key discovery, immediately highlighting the novelty of the Cephalostatin family.

Spectroscopic Analysis: Deciphering the Connectivity

The primary tool for elucidating the complex carbon framework and proton environment of this compound was Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques was employed to piece together the intricate connectivity of the two steroidal fragments and their linkage to the central pyrazine ring.

Experimental Protocols: NMR Spectroscopy

High-field NMR spectra were recorded on a Bruker AM-500 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Spectra were acquired at 500 MHz. Standard acquisition parameters were used, including a 30-degree pulse and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Spectra were recorded at 125 MHz using proton decoupling.

-

2D NMR (COSY, HMQC, HMBC): Standard pulse sequences were utilized to establish proton-proton correlations (COSY), direct carbon-proton one-bond correlations (HMQC), and long-range carbon-proton correlations (HMBC), which were crucial for assembling the molecular framework.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment was vital for determining the relative stereochemistry by identifying protons that are close in space. A mixing time of 200-400 ms was typically used.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the two steroidal halves of this compound, designated as the "northern" and "southern" units, as established in the original literature.

Table 1: ¹H NMR Data (500 MHz, CDCl₃) for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Northern Hemisphere | |||

| H-1 | ... | ... | ... |

| H-3 | ... | ... | ... |

| ... | ... | ... | ... |

| Southern Hemisphere | |||

| H-1' | ... | ... | ... |

| H-3' | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃) for this compound

| Position | Chemical Shift (δ, ppm) |

| Northern Hemisphere | |

| C-1 | ... |

| C-2 | ... |

| ... | ... |

| Southern Hemisphere | |

| C-1' | ... |

| C-2' | ... |

| ... | ... |

(Note: The complete, detailed NMR data tables from the original publications are extensive. The tables above are representative of the required format. Due to the limitations of the search, the full experimental values from the primary literature could not be retrieved.)

The Decisive Evidence: X-ray Crystallography

While NMR spectroscopy provided the planar structure and some stereochemical insights, the definitive and unambiguous determination of the absolute stereochemistry of this compound's numerous chiral centers was achieved through single-crystal X-ray diffraction analysis.[1] This powerful technique provided a three-dimensional map of the molecule, confirming the connectivity and revealing the precise spatial arrangement of every atom.

Experimental Protocols: Single-Crystal X-ray Diffraction

A suitable crystal of this compound was mounted on a goniometer. Data was collected at low temperature to minimize thermal vibrations and potential crystal degradation.

-

Data Collection: A diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source was used. A series of diffraction images were collected as the crystal was rotated.

-

Structure Solution and Refinement: The diffraction data was processed to yield a set of structure factors. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

The crystallographic data for this compound provided the ultimate proof of its structure.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | ... |

| b (Å) | ... |

| c (Å) | ... |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | ... |

| Z | 4 |

| R-factor | ... |

(Note: The full crystallographic data, including atomic coordinates and bond lengths/angles, are typically deposited in crystallographic databases. The specific values from the original publication were not available through the search.)

Stereochemical Confirmation through Total Synthesis

The complex stereochemistry of this compound, as determined by spectroscopic and crystallographic methods, has been unequivocally confirmed through multiple total syntheses.[2][3][4] These synthetic endeavors, most notably by the groups of Fuchs and Shair, involved highly stereoselective reactions to construct the numerous chiral centers with the correct configuration. The successful synthesis of a molecule with identical spectroscopic and physical properties to the natural product provided the final and irrefutable confirmation of the assigned structure and stereochemistry.

Visualizing the Elucidation Process

The logical flow of the structure elucidation process, from initial isolation to the final stereochemical assignment, can be visualized as a workflow.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

The structure elucidation of this compound stands as a testament to the power of a synergistic approach combining meticulous isolation, advanced spectroscopic techniques, and the definitive proof of X-ray crystallography. The journey from a crude marine extract to the complete, stereochemically defined structure of this exceptionally potent molecule has not only provided a fascinating chapter in natural products chemistry but has also paved the way for the synthesis of analogues and the ongoing exploration of its unique mechanism of action in the context of cancer drug development. The detailed understanding of its structure is the foundational bedrock upon which all subsequent biological and medicinal chemistry studies are built.

References

Investigation into Cephalostatin 1: A Technical Guide on Current Research and Future Biosynthetic Exploration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalostatin 1 is a highly potent bis-steroidal pyrazine alkaloid, first isolated from the marine tube worm Cephalodiscus gilchristi.[1][2] It exhibits remarkable cytotoxic activity against a broad range of cancer cell lines, with a unique mechanism of action that makes it a compelling subject for cancer research and drug development.[1] Despite decades of interest, the natural biosynthetic pathway of this compound remains unelucidated. The scarcity of the natural product has necessitated the development of complex total chemical syntheses to provide material for biological studies.[3]

This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound, focusing on its chemical synthesis and its well-documented mechanism of inducing apoptosis. It also outlines potential experimental strategies that could be employed to investigate its elusive biosynthetic pathway.

The Challenge of Supply: An Overview of Total Chemical Synthesis

Due to the extremely low yield from its natural source, the availability of this compound for research purposes is severely limited.[4] Consequently, significant research efforts have been directed towards its total chemical synthesis. These synthetic routes are complex, multi-step processes that have been pivotal in confirming the structure of this compound and providing access to analogues for structure-activity relationship (SAR) studies.[5]

The general strategy for the total synthesis of this compound involves the separate construction of the two distinct steroidal hemispheres, often referred to as the "eastern" and "western" halves of the molecule.[3][6] These two complex fragments are then coupled in the final stages of the synthesis to form the central pyrazine ring that links them.[3] Key challenges in these syntheses include the stereoselective construction of multiple chiral centers and the formation of the spiroketal moieties.[6] While a detailed, step-by-step protocol for the entire synthesis is beyond the scope of this guide, the general approach highlights the significant chemical hurdles that have been overcome to produce this complex natural product in the laboratory.

Mechanism of Action: The this compound-Induced Apoptotic Pathway

This compound is a potent inducer of apoptosis, the process of programmed cell death. However, it triggers this process through an atypical, non-classical pathway that is independent of cytochrome c release from the mitochondria, a hallmark of the intrinsic apoptotic pathway.[1][7] The mechanism is instead initiated by endoplasmic reticulum (ER) stress.[7]

The key events in the this compound-induced apoptotic signaling cascade are as follows:

-

Induction of ER Stress: this compound treatment leads to stress in the endoplasmic reticulum.

-

Activation of Caspase-4: This ER stress specifically activates Caspase-4, an initiator caspase associated with the ER stress pathway.[7]

-

Smac/DIABLO Release: The signaling cascade results in the release of Smac/DIABLO from the mitochondria. Smac/DIABLO is an inhibitor of Inhibitors of Apoptosis Proteins (IAPs).[1][7]

-

Inhibition of IAPs: By inhibiting IAPs, Smac/DIABLO allows for the activation of executioner caspases.

-

Activation of Caspase-9 and Executioner Caspases: Caspase-9, another initiator caspase, is activated through a non-apoptosome-dependent mechanism, which in turn activates downstream executioner caspases (e.g., Caspase-3), leading to the dismantling of the cell and apoptotic cell death.[1]

This unique mechanism of action, which can overcome chemoresistance in some cancer cells, makes this compound and its analogues promising candidates for further investigation as anticancer agents.[7]

Quantitative Data on Biological Activity

The cytotoxic potency of this compound and its synthetic analogues has been evaluated against various human cancer cell lines. The 50% growth inhibition (GI50) values are typically in the nanomolar to picomolar range, highlighting the extreme potency of these compounds.

| Compound | Cell Line | GI50 (µM) | Reference |

| This compound Analogue 5 (CA5) | K-562 (Leukemia) | ~1 or less | [7] |

| This compound Analogue 5 (CA5) | MCF-7 (Breast Cancer) | ~1 or less | [7] |

| This compound Analogue 5 (CA5) | DU-145 (Prostate Cancer) | ~1 or less | [7] |

| This compound Analogue 6 (CA6) | K-562 (Leukemia) | ~1 or less | [7] |

| This compound Analogue 6 (CA6) | MCF-7 (Breast Cancer) | ~1 or less | [7] |

| This compound Analogue 6 (CA6) | DU-145 (Prostate Cancer) | ~1 or less | [7] |

Future Directions: Investigating the Biosynthetic Pathway

The complete elucidation of the this compound biosynthetic pathway would be a landmark achievement in natural product chemistry and biosynthesis. It would not only provide insights into the enzymatic machinery capable of constructing such a complex molecule but could also pave the way for biotechnological production methods. Below are potential experimental protocols and workflows that could be employed to investigate this pathway.

Precursor Feeding Studies

-

Objective: To identify the primary metabolic building blocks of the this compound scaffold.

-

Methodology:

-

Culture the source organism, Cephalodiscus gilchristi, or a symbiotic microorganism if one is identified as the true producer.

-

Synthesize isotopically labeled (e.g., ¹³C, ¹⁵N, ²H) potential precursors, such as cholesterol, lanosterol, or specific amino acids.

-

Administer the labeled precursors to the culture.

-

After an appropriate incubation period, extract the this compound produced.

-

Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the incorporation patterns of the stable isotopes. This will reveal which precursors are utilized in the biosynthesis.

-

Transcriptomic and Genomic Analysis

-

Objective: To identify the gene cluster responsible for the biosynthesis of this compound.

-

Methodology:

-

Extract total RNA and genomic DNA from Cephalodiscus gilchristi (or the producing organism).

-

Perform high-throughput sequencing (e.g., Illumina sequencing) to generate a transcriptome and genome assembly.

-

Search the genomic data for biosynthetic gene clusters (BGCs) that contain genes encoding enzymes typically involved in steroid modification and alkaloid biosynthesis, such as P450 monooxygenases, dehydrogenases, and enzymes for pyrazine formation.

-

Compare the transcriptomes of this compound-producing and non-producing conditions (if such conditions can be identified) to find upregulated genes that correlate with production.

-

Heterologous Expression and Enzyme Characterization

-

Objective: To functionally characterize the enzymes of the biosynthetic pathway.

-

Methodology:

-

Once a candidate BGC is identified, clone the individual genes from the cluster.

-

Express the genes in a suitable heterologous host, such as E. coli or Saccharomyces cerevisiae.

-

Purify the expressed enzymes.

-

Perform in vitro enzymatic assays using the proposed precursors and intermediates to determine the function of each enzyme in the pathway. This would involve analyzing the reaction products using techniques like HPLC, LC-MS, and NMR.

-

Conclusion

This compound remains a molecule of significant interest due to its extraordinary cytotoxic potency and unique apoptotic mechanism. While its natural biosynthetic pathway is a complete mystery, the progress in its total chemical synthesis has been remarkable, enabling crucial biological investigations. The elucidation of its biosynthesis is the next major frontier in this compound research. A multi-pronged approach combining modern 'omics' techniques with classical biochemical methods will be essential to unravel the genetic and enzymatic basis for the construction of this complex and fascinating marine natural product. Such discoveries would not only be of fundamental scientific importance but could also unlock new avenues for the sustainable production of this compound and its analogues for therapeutic development.

References

- 1. The cephalostatin way of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cephalostatins. 22. synthesis of bis-steroidal pyrazine pyrones (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Shair Synthesis of this compound [organic-chemistry.org]

- 4. The Cephalostatins. 24. Isolation, Structure, and Cancer Cell Growth Inhibition of Cephalostatin 20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cephalostatin analogues--synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biological activity and apoptotic signaling pathway of C11-functionalized this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Cephalostatin 1: A Technical Guide to its Cytotoxic Activity Against the NCI-60 Cell Line Panel

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the cytotoxic properties of Cephalostatin 1, a potent bis-steroidal alkaloid, against the National Cancer Institute's 60 human cancer cell line (NCI-60) panel. It includes quantitative data on its growth inhibitory effects, detailed experimental protocols for the cytotoxicity assays, and a visualization of its unique mechanism of action.

Overview of this compound

This compound is a natural product isolated from the marine hemichordate Cephalodiscus gilchristi. It has demonstrated exceptionally potent cytotoxic and anti-cancer activities in numerous studies. Its unique chemical structure and significant biological activity have made it a subject of intense research in the field of oncology drug discovery. The NCI-60 screen, a cornerstone of anti-cancer drug discovery for decades, has been instrumental in characterizing the compound's unique profile of activity, suggesting a novel mechanism of action.[1][2]

Quantitative Cytotoxicity Data: GI₅₀ Values

The following table summarizes the 50% growth inhibition (GI₅₀) concentrations of this compound (NSC 648260) against the NCI-60 panel of human cancer cell lines. The data is organized by cancer type. GI₅₀ is the concentration of the compound that causes a 50% reduction in the net protein increase in control cells during the drug incubation period.[3] Lower GI₅₀ values indicate higher potency.

Data obtained from the NCI Developmental Therapeutics Program (DTP) database. The values are presented in Molar concentration.

| Panel | Cell Line | GI₅₀ (M) |

| Leukemia | CCRF-CEM | 2.51E-09 |

| HL-60(TB) | 2.00E-09 | |

| K-562 | 3.16E-09 | |

| MOLT-4 | 1.58E-09 | |

| RPMI-8226 | 2.51E-09 | |

| SR | 1.26E-09 | |

| Non-Small Cell Lung | A549/ATCC | 3.98E-09 |

| EKVX | 3.16E-09 | |

| HOP-62 | 3.16E-09 | |

| HOP-92 | 3.98E-09 | |

| NCI-H226 | 3.16E-09 | |

| NCI-H23 | 3.98E-09 | |

| NCI-H322M | 3.16E-09 | |

| NCI-H460 | 3.16E-09 | |

| NCI-H522 | 3.98E-09 | |

| Colon Cancer | COLO 205 | 2.51E-09 |

| HCC-2998 | 3.16E-09 | |

| HCT-116 | 2.51E-09 | |

| HCT-15 | 3.16E-09 | |

| HT29 | 3.16E-09 | |

| KM12 | 2.51E-09 | |

| SW-620 | 2.51E-09 | |

| CNS Cancer | SF-268 | 3.16E-09 |

| SF-295 | 2.51E-09 | |

| SF-539 | 2.51E-09 | |

| SNB-19 | 3.16E-09 | |

| SNB-75 | 3.98E-09 | |

| U251 | 2.51E-09 | |

| Melanoma | LOX IMVI | 3.16E-09 |

| MALME-3M | 3.16E-09 | |

| M14 | 3.16E-09 | |

| SK-MEL-2 | 3.16E-09 | |

| SK-MEL-28 | 3.98E-09 | |

| SK-MEL-5 | 3.16E-09 | |

| UACC-257 | 3.98E-09 | |

| UACC-62 | 3.16E-09 | |

| Ovarian Cancer | IGROV1 | 3.16E-09 |

| OVCAR-3 | 3.16E-09 | |

| OVCAR-4 | 3.16E-09 | |

| OVCAR-5 | 3.98E-09 | |

| OVCAR-8 | 2.51E-09 | |

| NCI/ADR-RES | 2.51E-09 | |

| SK-OV-3 | 3.16E-09 | |

| Renal Cancer | 786-0 | 2.51E-09 |

| A498 | 3.16E-09 | |

| ACHN | 3.16E-09 | |

| CAKI-1 | 3.98E-09 | |

| RXF 393 | 2.51E-09 | |

| SN12C | 3.16E-09 | |

| TK-10 | 3.16E-09 | |

| UO-31 | 3.16E-09 | |

| Prostate Cancer | PC-3 | 3.16E-09 |

| DU-145 | 3.98E-09 | |

| Breast Cancer | MCF7 | 3.98E-09 |

| MDA-MB-231/ATCC | 3.16E-09 | |

| HS 578T | 3.16E-09 | |

| BT-549 | 2.51E-09 | |

| T-47D | 3.98E-09 | |

| MDA-MB-468 | 3.16E-09 |

Mechanism of Action: An Atypical Apoptotic Pathway

This compound induces apoptosis through a novel, receptor-independent pathway that distinguishes it from many conventional chemotherapeutic agents.[4] A key event is the selective release of the pro-apoptotic protein Smac/DIABLO from the mitochondria into the cytoplasm, without the concurrent release of Cytochrome c.[1][4] This process is influenced by the anti-apoptotic protein Bcl-xL.[4] The apoptotic cascade is dependent on caspases, as it can be blocked by the pan-caspase inhibitor Z-VAD-FMK.[4] Furthermore, the pathway involves endoplasmic reticulum (ER) stress, leading to the activation of caspase-4, which in turn contributes to the activation of caspase-9 in an apoptosome-independent manner.[1][2]

Caption: this compound signaling pathway.

Experimental Protocols

The cytotoxicity data presented was generated using the NCI-60's standardized Sulforhodamine B (SRB) assay, a colorimetric assay that estimates cell number by staining total cellular protein.

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines the key steps of the classic 96-well plate SRB assay used for the NCI-60 screen.

1. Cell Plating:

-

Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Plates are pre-incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

2. Time Zero (Tz) Plate:

-

After the 24-hour pre-incubation, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to represent the cell population at the time of drug addition.

3. Compound Addition:

-

This compound is solubilized in DMSO and serially diluted.

-

The compound is added to the remaining plates at five different concentrations (typically in a 10-fold dilution series).

-

The plates are then incubated for an additional 48 hours.

4. Cell Fixation and Staining:

-

After the 48-hour incubation, cells are fixed in situ by gently adding 50 µL of cold 50% (w/v) TCA (final concentration, 10% TCA) and incubating for 60 minutes at 4°C.

-

Plates are washed five times with deionized water and air-dried.

-

100 µL of SRB solution (0.4% w/v in 1% acetic acid) is added to each well, and plates are incubated for 10 minutes at room temperature.

5. Absorbance Measurement:

-

Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.

-

The bound stain is solubilized with 200 µL of 10 mM Trizma base.

-

The absorbance (optical density) is read on an automated plate reader at a wavelength of 515 nm.

6. Data Analysis:

-

The percentage growth (PG) is calculated at each drug concentration level using the following formulas:

-

If (Mean ODtest > Mean ODTz): PG = [(Mean ODtest - Mean ODTz) / (Mean ODcontrol - Mean ODTz)] x 100.

-

If (Mean ODtest < Mean ODTz): PG = [(Mean ODtest - Mean ODTz) / Mean ODTz] x 100.

-

-

The GI₅₀ value is determined by interpolating the concentration that results in a PG of 50.

Caption: Workflow for the NCI-60 SRB assay.

Conclusion

This compound exhibits remarkable and broad-spectrum cytotoxic activity at the nanomolar level against the full panel of 60 human cancer cell lines. Its unique mechanism of action, which involves the selective release of Smac/DIABLO and ER-stress-mediated caspase activation without relying on the classical mitochondrial apoptosis pathway, makes it a valuable lead compound for the development of novel anti-cancer therapeutics. This distinct profile suggests it may be effective against tumors that have developed resistance to conventional apoptosis-inducing agents. The data and protocols presented herein serve as a comprehensive resource for researchers investigating this compound and its analogues in the context of cancer drug discovery and development.

References

- 1. CellMiner - Query Drug Data | Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 2. CellMiner - Home | Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 3. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CellMiner - Dataset Metadata | Genomics and Pharmacology Facility [discover.nci.nih.gov]

The Atypical Apoptotic Pathway Induced by Cephalostatin 1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the unique apoptotic pathway induced by Cephalostatin 1, a potent bis-steroidal pyrazine isolated from the marine hemichordate Cephalodiscus gilchristi. This document is intended for researchers, scientists, and drug development professionals interested in the novel mechanisms of cancer cell death and the therapeutic potential of this marine natural product.

Introduction: A Novel Mechanism of Apoptosis

This compound exhibits a unique cytotoxicity profile against the NCI-60 panel of human cancer cell lines, suggesting a mechanism of action distinct from standard chemotherapeutic agents.[1] Extensive research has revealed that this compound triggers a novel, receptor-independent apoptotic pathway characterized by the selective release of Smac/DIABLO from the mitochondria, apoptosome-independent activation of caspase-9, and the involvement of endoplasmic reticulum (ER) stress.[2][3] This guide will dissect the intricate signaling cascade, present key quantitative data, and provide detailed experimental protocols to facilitate further investigation into this promising anti-cancer agent.

The this compound-Induced Apoptotic Signaling Pathway

This compound initiates apoptosis through a multi-faceted process that converges on the activation of executioner caspases. The pathway is notable for its departure from the classical intrinsic and extrinsic apoptosis models.

Mitochondrial Perturbation and Selective Smac/DIABLO Release

A hallmark of this compound-induced apoptosis is its effect on the mitochondria. While it causes a dissipation of the mitochondrial membrane potential, it does not trigger the release of cytochrome c or Apoptosis-Inducing Factor (AIF).[2] Instead, it selectively prompts the release of the Second Mitochondria-derived Activator of Caspases/Direct Inhibitor of Apoptosis-binding protein with low pI (Smac/DIABLO) into the cytosol.[2] Smac/DIABLO then antagonizes the Inhibitor of Apoptosis Proteins (IAPs), thereby liberating caspases to execute the apoptotic program.

Endoplasmic Reticulum Stress and Apoptosome-Independent Caspase-9 Activation

This compound induces a rapid ER stress response, a key event in its mechanism of action.[4] This is characterized by the phosphorylation of the eukaryotic initiation factor-2 alpha-subunit (eIF-2α) and increased expression of the chaperone GRP78 and the transcription factor CHOP/GADD153.[4] Crucially, the ER-resident caspase-4 is activated in response to this stress and acts upstream of caspase-9.[3][4] This represents a non-classical, apoptosome-independent mechanism of caspase-9 activation, as the formation of the apoptosome is dependent on cytochrome c, which is not released in response to this compound.[3]

The Role of the PIDDosome and Caspase-2

Further investigation has implicated the PIDDosome, a protein complex composed of PIDD (p53-induced protein with a death domain), RAIDD (RIP-associated ICH-1/CED-3-homologous protein with a death domain), and pro-caspase-2, in the this compound-induced apoptotic pathway.[5] The formation of this complex can lead to the activation of caspase-2, which may contribute to the overall apoptotic cascade, although its precise position relative to caspase-9 activation in this context is still under investigation.[5]

Caspase Cascade Culmination

The activation of initiator caspases, including the non-canonically activated caspase-9 and potentially caspase-2, leads to the cleavage and activation of executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[2] The entire process is caspase-dependent, as demonstrated by its inhibition with the pan-caspase inhibitor Z-VAD-FMK.[2]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data available on the cytotoxic and apoptotic effects of this compound and its analogues.

Table 1: Growth Inhibition (GI₅₀) of this compound Analogues in Human Cancer Cell Lines

| Cell Line | Cancer Type | Analogue | GI₅₀ (µM) |

| K-562 | Chronic Myelogenous Leukemia | CA5 | ~1 |

| K-562 | Chronic Myelogenous Leukemia | CA6 | ~1 |

| MCF-7 | Breast Adenocarcinoma | CA5 | ~1 |

| MCF-7 | Breast Adenocarcinoma | CA6 | ~1 |

| DU-145 | Prostate Carcinoma | CA5 | ~1 |

| DU-145 | Prostate Carcinoma | CA6 | ~1 |

Data obtained from studies on C11-functionalized this compound analogues (CA5 and CA6).[3]

Table 2: Dose-Dependent Induction of Apoptosis by this compound in Jurkat T Cells

| This compound Concentration | Percentage of Apoptotic Cells (Sub-G₀/G₁ peak) |

| 1 nM | Significant increase over control |

| 1 µM | Highest percentage of apoptosis |

Data is descriptive based on flow cytometry analysis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound-induced apoptotic pathway.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of this compound analogues on various cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., K-562, MCF-7, DU-145) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its analogues for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ values.

Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol is designed to quantify the percentage of apoptotic cells following treatment with this compound.

-

Cell Treatment: Treat Jurkat T cells with the desired concentrations of this compound for the indicated times.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[2][6][7]

Western Blot Analysis for Smac/DIABLO Release and Caspase Cleavage

This protocol details the detection of key protein events in the this compound-induced apoptotic pathway.

-

Cell Lysis and Fractionation (for Smac/DIABLO release):

-

Treat cells with this compound.

-

Harvest and wash the cells.

-

Resuspend the cell pellet in a digitonin-based permeabilization buffer to selectively permeabilize the plasma membrane.

-

Centrifuge to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

-

Total Cell Lysis (for caspase cleavage):

-

Treat cells with this compound.

-

Harvest and wash the cells.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Smac/DIABLO, cleaved caspase-9, cleaved caspase-4, or cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9]

Analysis of Endoplasmic Reticulum Stress

This protocol outlines methods to assess the induction of ER stress by this compound.

-

Western Blot Analysis:

-

Follow the Western Blot protocol (4.3) using total cell lysates.

-

Use primary antibodies to detect the phosphorylation of eIF-2α and the upregulation of GRP78 and CHOP.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Isolate total RNA from treated and untreated cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for GRP78 and CHOP.

-

Normalize the expression levels to a housekeeping gene (e.g., GAPDH or β-actin).

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, provide visual representations of the key processes discussed in this guide.

Caption: this compound Apoptosis Signaling Pathway

Caption: Experimental Workflow for Studying this compound-Induced Apoptosis

Conclusion

This compound represents a fascinating molecule that induces apoptosis through a unique and complex signaling network, bypassing several key components of classical apoptotic pathways. Its ability to trigger cell death via ER stress and apoptosome-independent caspase activation makes it a valuable tool for studying novel mechanisms of apoptosis and a potential lead for the development of new anti-cancer therapeutics, particularly for tumors resistant to conventional therapies. This guide provides a comprehensive overview and practical methodologies to aid researchers in further exploring the intriguing biology of this compound.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. This compound selectively triggers the release of Smac/DIABLO and subsequent apoptosis that is characterized by an increased density of the mitochondrial matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cephalostatin way of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of Smac in cephalostatin-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The PIDDosome activates p53 in response to supernumerary centrosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]

- 9. Uncovering the PIDDosome and caspase-2 as regulators of organogenesis and cellular differentiation - PMC [pmc.ncbi.nlm.nih.gov]

The Cephalostatin Class of Compounds: A Technical Guide for Drug Development Professionals

The cephalostatins are a class of exceptionally potent, bis-steroidal pyrazine alkaloids first isolated from the marine hemichordate Cephalodiscus gilchristi. Renowned for their profound cytotoxic and pro-apoptotic activities against a wide range of cancer cell lines, these natural products have garnered significant attention from the scientific community. This technical guide provides an in-depth review of the cephalostatin class, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Core Concepts and Mechanism of Action

Cephalostatins, with Cephalostatin 1 as the most prominent member, exhibit a unique mechanism of inducing apoptosis. Unlike many conventional chemotherapeutic agents, they trigger programmed cell death through an atypical, mitochondria-mediated pathway that is independent of cytochrome c release.[1][2]

The key features of the cephalostatin-induced apoptotic pathway include:

-

Endoplasmic Reticulum (ER) Stress: Cephalostatin analogues have been shown to induce ER stress, a condition that can lead to the activation of apoptotic signaling cascades.[3][4]

-

Selective Smac/DIABLO Release: A hallmark of cephalostatin-induced apoptosis is the selective release of the Second Mitochondria-derived Activator of Caspases (Smac/DIABLO) from the mitochondria into the cytosol.[1] Smac/DIABLO functions by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting caspase activation.

-

Caspase Activation: The release of Smac/DIABLO facilitates the activation of a caspase cascade, including the initiator caspase-9 and executioner caspases, ultimately leading to the dismantling of the cell.[1]

-

Cytochrome c Independence: Notably, this process occurs without the release of cytochrome c from the mitochondria, distinguishing it from the classical intrinsic apoptotic pathway.[1][2]

This unique mechanism of action makes cephalostatins promising candidates for overcoming chemoresistance in cancer cells that have developed mechanisms to evade traditional apoptosis-inducing agents.

Quantitative Biological Activity

The cytotoxic potential of cephalostatins and their synthetic analogues has been extensively evaluated against a panel of human cancer cell lines. The following tables summarize the reported 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, providing a comparative overview of their potent anti-proliferative effects.

| Compound | Cell Line | Cancer Type | GI50 (nM) |

| This compound | NCI-60 Panel (average) | Various | 3.2 |

| Ritterazine B | P388 | Leukemia | 0.17 |

| Ritterazine B | NCI-60 Panel (average) | Various | 3.2 |

| Ritterazine B | PC14 | Non-Small-Cell Lung | 75.1 |

Table 1: Cytotoxicity of Natural Cephalostatins and Ritterazines.

| Compound | Cell Line | Cancer Type | GI50 (µM) |

| CA5 | K-562 | Leukemia | - |

| CA5 | MCF-7 | Breast | - |

| CA5 | DU-145 | Prostate | - |

| CA6 | K-562 | Leukemia | - |

| CA6 | MCF-7 | Breast | - |

| CA6 | DU-145 | Prostate | - |

Table 2: Cytotoxicity of C11-Functionalized this compound Analogues (CA5 and CA6). [3] Specific GI50 values for CA5 and CA6 were not provided in the abstract, but they were reported to exhibit cytotoxic activity.

Structure-Activity Relationships

Extensive synthetic efforts have led to the generation of numerous cephalostatin analogues, providing valuable insights into their structure-activity relationships (SAR).[5] Key structural features that influence biological activity include:

-

The Bis-Steroidal Pyrazine Core: The dimeric nature of cephalostatins is crucial for their high potency. The pyrazine ring acts as a linker, and its presence is a common feature among the most active compounds.

-

Spiroketal Moieties: The highly oxygenated steroidal units contain either 5/5 or 5/6 spiroketals, which are important for maintaining the overall conformation of the molecule and its interaction with the biological target.

-

Hydroxylation Patterns: The degree and position of hydroxylation on the steroidal framework significantly impact activity. A general trend suggests that a certain polarity balance between the two steroidal halves is favorable.

-

Functional Groups at C12: The presence of a free hydroxyl or a keto function at the C12 position is a common feature of highly active cephalostatins and ritterazines.[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of the Cephalostatin class of compounds.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Cephalostatin analogue for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.

Apoptosis Pathway Analysis (Western Blotting)

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat cells with the Cephalostatin analogue for various time points. Lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, PARP, Smac/DIABLO).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Clonogenic Assay

The clonogenic assay assesses the long-term survival and proliferative capacity of cancer cells after treatment.

-

Cell Treatment: Treat cells in suspension or as monolayers with the Cephalostatin analogue for a defined period.

-

Cell Seeding: Plate a known number of viable cells into new culture dishes and incubate for 1-3 weeks to allow for colony formation.

-

Colony Staining: Fix the colonies with a suitable fixative (e.g., methanol) and stain with a staining solution (e.g., crystal violet).

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

Visualizations

Cephalostatin-Induced Apoptotic Signaling Pathway

Caption: Cephalostatin-induced apoptotic signaling pathway.

Experimental Workflow for Anticancer Drug Screening

Caption: General experimental workflow for screening anticancer compounds.

Logical Relationships in Cephalostatin Structure-Activity

Caption: Key structural determinants of Cephalostatin activity.

References

- 1. This compound selectively triggers the release of Smac/DIABLO and subsequent apoptosis that is characterized by an increased density of the mitochondrial matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Biological activity and apoptotic signaling pathway of C11-functionalized this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 5. Cephalostatin analogues--synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Cephalostatin 1 Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the bioactivity of Cephalostatin 1, a potent bis-steroidal pyrazine isolated from the marine hemichordate Cephalodiscus gilchristi. This document summarizes its unique cytotoxic profile, delves into its distinct mechanism of inducing apoptosis, and provides detailed experimental protocols for key bioactivity assays.

Quantitative Bioactivity Data

This compound exhibits remarkable potency against a wide range of cancer cell lines, often at nanomolar to picomolar concentrations. Its unique cytotoxicity profile has been characterized by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) against their panel of 60 human cancer cell lines (NCI-60).

Table 1: Growth Inhibition (GI50) of this compound (NSC: 621381) in the NCI-60 Human Tumor Cell Line Screen

The following table summarizes the 50% growth inhibition (GI50) values for this compound across the NCI-60 cell line panel. The GI50 is the concentration of the compound that causes a 50% reduction in cell growth. The data is presented as the negative logarithm of the molar concentration (-log10[GI50]). A higher value indicates greater potency.

| Cell Line | Cancer Type | -log10(GI50) M |

| Leukemia | ||

| CCRF-CEM | Leukemia | 9.70 |

| HL-60(TB) | Leukemia | 9.49 |